REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]1([CH2:12][C:13]2[CH:21]=[CH:20][CH:19]=[C:15]([C:16]([OH:18])=[O:17])[C:14]=2[OH:22])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:23]O>>[C:6]1([CH2:12][C:13]2[CH:21]=[CH:20][CH:19]=[C:15]([C:16]([O:18][CH3:23])=[O:17])[C:14]=2[OH:22])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1
|
Name
|
acid
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC1=C(C(C(=O)O)=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 96 h
|
Duration
|
96 h
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
WASH
|
Details
|
The residue was eluted through a silica column
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC1=C(C(C(=O)OC)=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.23 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |